molecular formula C23H17ClN2OS B11486160 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11486160
M. Wt: 404.9 g/mol
InChI Key: TZJWJTAWUDBTTD-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, a chloro substituent, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Chloro Substituent: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Isoindole Moiety: The isoindole moiety is introduced through a coupling reaction with an appropriate isoindole precursor, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chloro substituent or the carboxamide group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted derivatives with various functional groups such as alkyl, aryl, or heterocyclic groups.

Scientific Research Applications

3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide
  • Lenalidomide
  • 1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]

Comparison: 3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a benzothiophene core with an isoindole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds. The presence of the chloro substituent and the carboxamide group further enhances its versatility in chemical modifications and functionalization.

Properties

Molecular Formula

C23H17ClN2OS

Molecular Weight

404.9 g/mol

IUPAC Name

3-chloro-N-[3-(1,3-dihydroisoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C23H17ClN2OS/c24-21-19-10-3-4-11-20(19)28-22(21)23(27)25-17-8-5-9-18(12-17)26-13-15-6-1-2-7-16(15)14-26/h1-12H,13-14H2,(H,25,27)

InChI Key

TZJWJTAWUDBTTD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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